Benzoylaconitine
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Overview
Description
Benzoylaconitine is a monoester alkaloid derived from the Aconitum species, particularly Aconitum carmichaelii . It is known for its pharmacological properties, including anti-inflammatory, anti-tumor, and cardiovascular protective effects . This compound has been studied for its potential therapeutic applications in various medical conditions, such as hypertension and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylaconitine can be synthesized through the esterification of aconitine with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound involves the extraction of aconitine from Aconitum carmichaelii, followed by its esterification with benzoyl chloride. The process includes purification steps such as recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced alkaloid derivatives with altered pharmacological properties.
Substitution: this compound can participate in substitution reactions, where the benzoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with potential changes in pharmacological activity.
Reduction: Reduced alkaloid derivatives with modified biological effects.
Substitution: Substituted this compound derivatives with diverse functional groups.
Scientific Research Applications
Benzoylaconitine has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a model compound to study esterification and alkaloid chemistry.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating hypertension, psoriasis, and other inflammatory conditions
Mechanism of Action
Comparison with Similar Compounds
Benzoylmesaconine: Another monoester alkaloid with similar but less potent effects.
Benzoylhypaconitine: Exhibits similar pharmacological properties but with different potency and efficacy.
Benzoylaconitine stands out due to its potent pharmacological effects and unique mechanism of action, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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